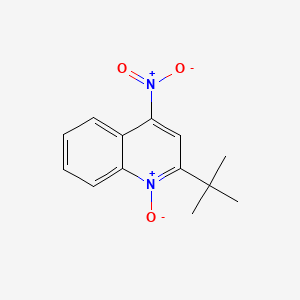
2-Tert-butyl-4-nitroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique chemical properties and its applications in various research domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 2-Tert-butyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
2-Tert-butyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its ability to induce specific chemical reactions and its role as a model compound in various studies. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and oxidation reactions.
Biology: Employed in studies related to DNA damage and repair mechanisms.
Medicine: Investigated for its potential anticancer properties and its role in understanding carcinogenesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Tert-butyl-4-nitroquinoline 1-oxide involves its interaction with cellular macromolecules, particularly DNA. The compound induces DNA lesions that are typically repaired by nucleotide excision repair mechanisms. The nitro group undergoes metabolic reduction to form reactive intermediates that can covalently bind to DNA, leading to mutations and potential carcinogenic effects .
相似化合物的比较
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties and applications.
4-Hydroxyaminoquinoline 1-oxide: A metabolite of 4-nitroquinoline 1-oxide known for its carcinogenic properties.
Uniqueness: 2-Tert-butyl-4-nitroquinoline 1-oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall reactivity compared to its analogs .
属性
CAS 编号 |
33241-27-9 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
2-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-8-11(15(17)18)9-6-4-5-7-10(9)14(12)16/h4-8H,1-3H3 |
InChI 键 |
DDDUZASKIDGAFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
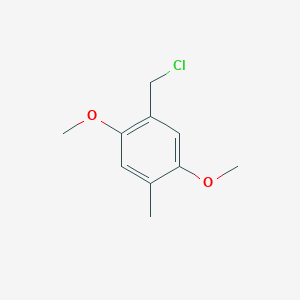
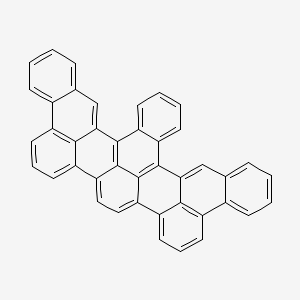
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

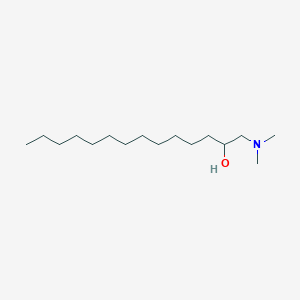
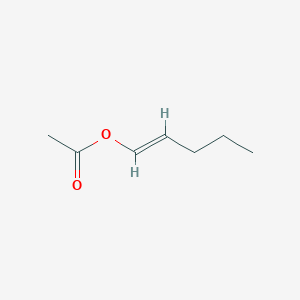
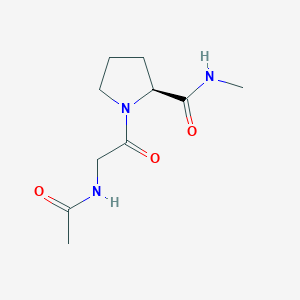

![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
